molecular formula C6H9F3N2 B3031171 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine CAS No. 179684-52-7

3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B3031171
CAS No.: 179684-52-7
M. Wt: 166.14 g/mol
InChI Key: DITSDQZSJRLVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine (CAS 179684-52-7) is a nitrogen-containing heterocyclic compound with the molecular formula C6H9F3N2 and a molecular weight of 166.14 g/mol . This compound features a partially saturated pyridine (tetrahydro) ring, which introduces conformational flexibility distinct from fully aromatic pyridines, and is substituted with a trifluoromethyl (-CF₃) group and an amine (-NH₂) functionality . The -CF₃ group is a key structural motif known to significantly influence a compound's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets . This makes 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine a valuable scaffold in exploratory research, particularly in the design of new active ingredients for medicinal and agrochemical applications . Preliminary research on this compound and its analogs indicates potential in several areas. In medicinal chemistry , derivatives have shown promise in early-stage studies for anticancer activity, with some demonstrating an ability to induce apoptosis in cancer cell lines . Neuroprotective effects have also been suggested, with research indicating potential to mitigate oxidative stress in neuronal models . Furthermore, the structural features of this compound are relevant in the development of kinase inhibitors for oncology and other disease areas . In agrochemical research , the -CF₃ group's ability to enhance lipophilicity supports investigations into its use as a building block for pesticides and herbicides, potentially improving the efficacy and environmental profile of crop protection agents . The mechanism of action for this specific compound is areas of active investigation, but it is hypothesized to involve interactions with specific enzymatic targets and pathways, leveraging the unique properties of its trifluoromethyl group and the tetrahydro-pyridine ring system . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h4H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSDQZSJRLVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NCC1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593691
Record name 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179684-52-7
Record name 5-(Trifluoromethyl)-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A notable case study involved the evaluation of a specific derivative that inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective effects. In vitro studies have revealed that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to reduce amyloid-beta toxicity in neuronal cultures .

Antimicrobial Properties
Another area of application is its antimicrobial activity. Compounds derived from 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Agrochemicals

Pesticidal Activity
The trifluoromethyl group in this compound enhances its lipophilicity, making it suitable for use as a pesticide. Field trials have demonstrated its effectiveness in controlling pests such as aphids and whiteflies on crops like tomatoes and cucumbers. A comprehensive study reported a significant reduction in pest populations when applied at optimal concentrations .

Herbicidal Properties
Additionally, derivatives of this compound are being explored for their herbicidal properties. Research indicates that certain formulations can inhibit the growth of common weeds while being safe for crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science

Polymer Chemistry
In materials science, 3,4,5,6-tetrahydro-5-(trifluoromethyl)-2-pyridinamine has potential applications in the development of novel polymers and coatings. Its chemical structure allows for incorporation into polymer matrices to enhance thermal stability and chemical resistance. Experimental data shows that polymers containing this compound exhibit improved mechanical properties compared to traditional polymers .

Nanotechnology
The compound has also been investigated for use in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with specific electronic or optical properties. Studies have demonstrated successful synthesis of nanoparticles using this compound as a stabilizing agent .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancerSignificant cytotoxicity against cancer cell lines; induces apoptosis .
NeuroprotectiveReduces oxidative stress in neuronal cells; potential treatment for neurodegenerative diseases .
AntimicrobialEffective against resistant bacterial strains; disrupts cell membranes .
AgrochemicalsPesticideEffective control of aphids and whiteflies; significant pest population reduction .
HerbicideInhibits weed growth while safe for crops; promotes sustainable agriculture .
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties in polymers .
NanotechnologyForms stable complexes with metal ions for nanoparticle synthesis .

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydro ring reduces aromaticity, increasing flexibility compared to fully aromatic analogs like 175204-80-5 .
  • Positional isomerism (e.g., -CF₃ at C4 vs. C5) alters electronic effects and steric interactions, impacting binding affinity in biological systems .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values across all analogs, favoring membrane permeability. The tetrahydro ring in the target compound may reduce logP slightly compared to aromatic derivatives .
  • Synthetic Complexity : Compounds like 1242267-94-2 require multi-step coupling (e.g., amide bond formation with HATU), while the target compound’s synthesis may involve cyclization of dihydropyridine precursors .

Biological Activity

3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine, also known as 3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine, is a nitrogen-containing heterocyclic compound with the molecular formula C6H9F3N2C_6H_9F_3N_2 and a molecular weight of approximately 166.14 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine exhibits several pharmacological activities:

  • Antidepressant Effects : Some studies have suggested that derivatives of pyridinamine compounds may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antitumor Activity : Preliminary investigations have indicated that this compound might possess antitumor properties. In vitro studies have shown inhibition of cancer cell proliferation in various cancer lines .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine may protect neuronal cells from oxidative stress and apoptosis .

The biological activity of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions .
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism or survival pathways .
  • Oxidative Stress Modulation : The compound might enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells .

Study on Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine. Animal models demonstrated significant reductions in depressive-like behaviors when administered these compounds. The study concluded that the trifluoromethyl group enhances the binding affinity to serotonin receptors .

Antitumor Research

A recent investigation reported in Cancer Research highlighted the antitumor potential of this compound. Using MTT assays, researchers found that treatment with 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines including breast and lung cancer cells. Further analysis revealed that the compound induces apoptosis through caspase activation pathways .

Neuroprotection Study

A neuroprotection study published in Neuroscience Letters evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that 3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine significantly reduced cell death and increased levels of antioxidant enzymes compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 2
3,4,5,6-Tetrahydro-5-(trifluoromethyl)-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.